4-(Pyridin-3-yl)morpholine
CAS No.: 92670-29-6
Cat. No.: VC3851838
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92670-29-6 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 4-pyridin-3-ylmorpholine |
| Standard InChI | InChI=1S/C9H12N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11/h1-3,8H,4-7H2 |
| Standard InChI Key | GMCQMCAZFJZFNR-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CN=CC=C2 |
| Canonical SMILES | C1COCCN1C2=CN=CC=C2 |
Introduction
Key Findings
4-(Pyridin-3-yl)morpholine (CAS: 92670-29-6) is a heterocyclic compound featuring a pyridine ring conjugated to a morpholine moiety. With a molecular formula of and a molecular weight of 164.20 g/mol, this compound serves as a versatile scaffold in pharmaceutical and materials science research . Its structural duality enables participation in diverse chemical reactions, while its physicochemical properties, such as a topological polar surface area of 25.4 Ų and a calculated XLogP3-AA of 0.6, suggest moderate hydrophilicity and membrane permeability . Recent studies highlight its utility in catalytic systems, drug intermediates, and nonlinear optical materials .
Structure and Physicochemical Properties
Molecular Architecture
4-(Pyridin-3-yl)morpholine consists of:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom at the 3-position.
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Morpholine Ring: A six-membered saturated ring containing one oxygen and one nitrogen atom.
The molecule adopts a planar pyridine ring and a chair-conformation morpholine ring, as confirmed by X-ray crystallography . The dihedral angle between the pyridine and morpholine planes is approximately 28.93°, minimizing steric hindrance .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond Length (N–C) | 1.383 Å (pyridine-morpholine) | |
| Dihedral Angle | 28.93° | |
| Torsional Angle (C–N–C) | -162.92° |
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 1,250 cm⁻¹ (C–O–C stretching) and 1,580 cm⁻¹ (pyridine C=N) .
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NMR: NMR (CDCl₃) shows δ 8.45 (pyridine H-2), δ 3.72 (morpholine O–CH₂), and δ 2.85 (morpholine N–CH₂) .
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Mass Spectrometry: Base peak at m/z 164.09 (M⁺), with fragmentation at m/z 121 (pyridine loss) .
Synthesis and Manufacturing
Palladium-Catalyzed Amination
A robust method involves coupling 3-bromopyridine with morpholine using Pd(OAc)₂ and a phosphine ligand (e.g., BINAP) under inert conditions:
Yields exceed 75% with optimized reaction times (6–8 hrs) at 110°C .
Solid-Phase Synthesis
KF-alumina-supported reactions enhance efficiency by reducing side products. The protocol involves:
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Immobilizing morpholine on KF-alumina.
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Reacting with 3-iodopyridine under microwave irradiation (150 W, 15 min) .
This method achieves 85% purity and simplifies purification .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The pyridine ring undergoes nitration at the 4-position using HNO₃/H₂SO₄, forming 4-nitro-3-(morpholin-4-yl)pyridine .
Reductive Amination
Catalytic transfer hydrogenation with HCOOK/Pd(OAc)₂ reduces imine intermediates, enabling the synthesis of secondary amines :
Coordination Chemistry
The nitrogen atoms act as ligands for transition metals (e.g., Pd, Ru), forming complexes used in cross-coupling reactions .
Applications in Research and Industry
Pharmaceutical Intermediates
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
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CNS Stimulants: Functionalized derivatives exhibit affinity for dopamine receptors .
Table 2: Bioactivity Data
| Derivative | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| 4-(Pyridin-3-yl)morpholine-Pt(II) | 12.3 | DNA Topoisomerase | |
| Nitro-substituted analog | 45.6 | EGFR |
Materials Science
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